2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
Overview
Description
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which is involved in the regulation of immune responses and cancer cell growth .
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase involved in the regulation of immune responses, and its inhibition can lead to the treatment of abnormal cell growth, including cancer .
Mode of Action
This compound interacts with HPK1, inhibiting its function . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell behavior that can be beneficial for the treatment of diseases like cancer .
Biochemical Pathways
The inhibition of HPK1 affects various biochemical pathways involved in cell growth and immune response . The downstream effects of this inhibition can lead to the reduction of abnormal cell growth, thereby aiding in the treatment of cancer .
Pharmacokinetics
It’s worth noting that the compound’s stability in both simulated gastric fluid and simulated intestinal fluid has been confirmed , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of abnormal cell growth . By inhibiting HPK1, the compound disrupts cell signaling pathways, leading to a reduction in the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hematopoietic progenitor kinase 1 (HPK1), where it acts as an inhibitor. This inhibition is significant because HPK1 is involved in the regulation of immune responses and cell growth. By inhibiting HPK1, this compound can potentially modulate immune responses and inhibit abnormal cell growth, making it a valuable compound in cancer research .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting HPK1, this compound can alter signaling pathways that are crucial for cell proliferation and survival. This modulation can lead to changes in gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly HPK1. By binding to HPK1, it inhibits the kinase activity, which in turn affects downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of HPK1 and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HPK1 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its primary metabolic pathway involves its interaction with HPK1, leading to the inhibition of this kinase and subsequent effects on downstream signaling pathways. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as cancer cells, where it can exert its inhibitory effects on HPK1. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the cytoplasm or nucleus can determine its ability to interact with HPK1 and other regulatory proteins, thereby influencing its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acylating agents followed by cyclization. For instance, the reaction of 2-(acylethynyl)pyrroles with propargylamine under basic conditions (e.g., cesium carbonate in dimethyl sulfoxide) can yield the desired pyrrolo[3,4-C]pyridin-1-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-phase synthesis techniques and continuous flow reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[3,4-C]pyridin-1-one derivatives .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of HPK1, which plays a role in immune response regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its inhibitory effects on cancer cell growth.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-B]quinolin-1-one: This compound has a similar fused ring structure but differs in its biological activity and applications.
1H-Pyrrolo[2,3-B]pyridine: Another related compound with distinct chemical properties and uses.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is unique due to its specific inhibitory effects on HPK1, making it a valuable compound in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJMVZVUSYEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596829 | |
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-00-5 | |
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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